2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Chlorophenoxy Intermediate:
Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.
Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.
Azetidinone Ring Construction:
Cyclization reactions to form the azetidinone core.
Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.
Integration of Methoxyphenyl Sulfonyl Group:
Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the methoxy group.
Reduction: Potential reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of a phenolic derivative.
Reduction: Conversion to sulfide analogs.
Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:
Chemistry: As an intermediate for the synthesis of more complex molecules.
Biology: Potential inhibitor for enzyme assays due to its structural features.
Medicine: Investigated for antiviral and antimicrobial properties.
Industry: Used in the synthesis of materials with specific desired properties.
Mechanism of Action
The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:
Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.
Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.
Comparison with Similar Compounds
Comparing this compound with others helps highlight its unique features.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a bromine atom instead of chlorine.
Potentially different reactivity and biological activity.
2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a hydroxy group instead of a methoxy group.
Different solubility and interaction with molecular targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMKOMHIYZLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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